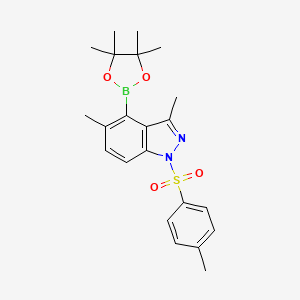

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

Description

This compound is a boron-containing indazole derivative characterized by:

- Core structure: A 1H-indazole scaffold substituted with methyl groups at positions 3 and 4.

- Functional groups:

- Molecular formula: C₃₀H₃₅BN₂O₄S (calculated based on structural analogs).

- Applications: Primarily used in medicinal chemistry and materials science as a building block for synthesizing complex molecules via cross-coupling reactions .

Properties

IUPAC Name |

3,5-dimethyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BN2O4S/c1-14-8-11-17(12-9-14)30(26,27)25-18-13-10-15(2)20(19(18)16(3)24-25)23-28-21(4,5)22(6,7)29-23/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMMFVZBZKAEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

Introduction of the Tosyl Group: The tosylation of the indazole core is usually carried out using tosyl chloride in the presence of a base such as pyridine.

Borylation: The final step involves the introduction of the boronic ester group. This is typically done using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, typically in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Coupled products with various aryl or vinyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. The presence of the indazole moiety is associated with various biological activities, including anticancer and anti-inflammatory properties. For instance:

- Anticancer Activity : Research indicates that indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have shown that compounds containing indazole structures can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Building Block in Synthesis : Its boron-containing structure allows for Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules.

- Functionalization Reactions : The presence of the tosyl group makes it an excellent electrophile for nucleophilic substitutions, enabling the introduction of various functional groups.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Organic Electronics : The boron-dioxaborolane moiety can enhance charge transport properties, making it a candidate for organic semiconductor materials.

- Fluorescent Materials : Modifications to the indazole structure have been explored to create fluorescent materials useful in optoelectronic devices.

Case Studies

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Biological Activity

The compound 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a member of the indazole family, which has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

- Molecular Formula : C₁₅H₁₈BNO₃S

- Molar Mass : 305.19 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structural components.

Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:

- Inhibition of Kinase Activity : Many indazole derivatives have been shown to inhibit various kinases involved in cancer progression. For instance, compounds targeting the platelet-derived growth factor receptor (PDGFR) and other receptor tyrosine kinases are particularly relevant in oncology .

- Antiproliferative Effects : Studies have demonstrated that certain indazoles can inhibit cell proliferation in various cancer cell lines without affecting normal cells. This selective toxicity is crucial for developing anticancer therapies .

- Modulation of Signaling Pathways : Indazoles may also influence critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer .

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Properties :

A study focused on the effects of indazole derivatives on liver cancer cells demonstrated that specific modifications to the indazole structure enhanced its ability to inhibit cell proliferation while sparing non-cancerous cells. This was attributed to the selective targeting of mutated signaling pathways commonly found in cancerous tissues . -

Mechanistic Insights :

Another investigation highlighted the role of this compound in modulating apoptotic pathways. The compound was shown to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells .

Research Findings

Recent research has focused on synthesizing and testing various derivatives of indazoles for their biological activities. The findings suggest that:

- Modifications at specific positions on the indazole ring can significantly enhance biological activity.

- The presence of boron-containing moieties (like the dioxaborolane) can improve solubility and bioavailability.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this indazole-boronic ester derivative?

Answer:

The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Borylation: Introducing the pinacol boronic ester group via Miyaura borylation, using Pd catalysts and bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Tosylation: Protecting the indazole N1-position with tosyl chloride in the presence of a base (e.g., pyridine or DMAP) to enhance stability .

- Purification: Recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) or column chromatography to isolate the product .

Example Protocol:

React 3,5-dimethyl-4-bromo-1H-indazole with B₂pin₂ using [Pd(dppf)Cl₂] and KOAc in dioxane at 80°C .

Treat the intermediate with TsCl in THF/pyridine at 0°C → RT.

Recrystallize from DMF/EtOH (1:1) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., tosyl methyl at ~2.4 ppm) .

- IR: Identify functional groups (B-O stretches ~1350 cm⁻¹; sulfonyl S=O ~1150–1250 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 for absolute configuration validation .

- Mass Spectrometry: High-resolution MS (HRMS-ESI/TOF) to confirm molecular weight .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Answer:

- Iterative Refinement: Use SHELXL to adjust thermal parameters and occupancy factors, especially for disordered boronic ester or tosyl groups .

- Cross-Validation: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian09) to identify artifacts .

- Dynamic Effects: Analyze temperature-dependent NMR to detect conformational flexibility that may explain spectral broadening .

Case Study:

If SCXRD shows planar indazole, but NMR suggests rotationally restricted tosyl groups, consider:

- Variable-temperature NMR to probe energy barriers.

- Re-refinement with twinning corrections in OLEX2 .

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Answer:

Key Variables:

Troubleshooting:

- Low conversion: Add 10 mol% TBAB as a phase-transfer catalyst .

- Protodeboronation: Use degassed solvents and minimize reaction time .

Advanced: How can low yields during synthesis be systematically addressed?

Answer:

- Kinetic Profiling: Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete borylation) .

- Catalyst Screening: Test Pd(OAc)₂ with ligands like SPhos or XPhos for challenging couplings .

- Purification: Employ preparative HPLC for polar byproducts (e.g., deprotected indazole) .

Example Workflow:

Use in situ IR to track B₂pin₂ consumption.

If borylation stalls, switch to PdCl₂(dppf) with 1,4-dioxane at 100°C .

Basic: What role does the tosyl group play in the compound’s reactivity?

Answer:

- Stability: The electron-withdrawing tosyl group stabilizes the indazole core against oxidation .

- Solubility: Enhances solubility in organic solvents (e.g., CH₂Cl₂ or THF) for subsequent reactions .

- Directing Effects: May influence regioselectivity in electrophilic substitutions (e.g., nitration) .

Advanced: How do computational methods enhance structural analysis?

Answer:

- Docking Studies: Predict binding modes in biological targets (e.g., kinases) using AutoDock Vina .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to validate SCXRD bond lengths/angles .

- Molecular Dynamics: Simulate solvent effects on conformational ensembles (e.g., AMBER or GROMACS) .

Advanced: How to manage air sensitivity during synthesis due to the boronic ester?

Answer:

- Inert Conditions: Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for all steps involving the boronic ester .

- Stabilization: Add 1–5 mol% of 2,6-lutidine to suppress protodeboronation .

- Storage: Keep under argon at –20°C in amber vials with molecular sieves .

Basic: What safety protocols are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.